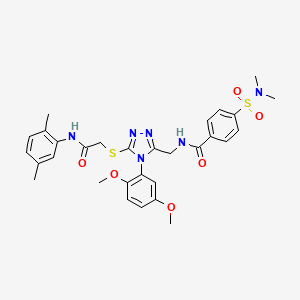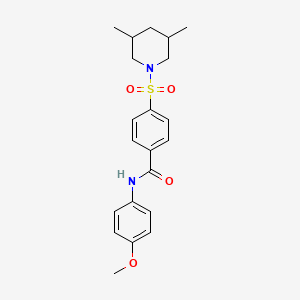
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 . This indicates that the compound has a molecular weight of 268.38 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 157-158 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Derivatives :Research has focused on the synthesis of novel benzenesulfonamide derivatives, exploring their chemical reactivity for potential antitumor activity against cell lines such as HepG2 and MCF-7. These studies provide a foundational understanding of how structural modifications can influence biological activity, underscoring the significance of sulfonamide derivatives in medicinal chemistry for cancer treatment (Fahim & Shalaby, 2019).
Photodynamic Therapy for Cancer :Another study delves into the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield. These compounds exhibit promising properties as Type II photosensitizers for photodynamic therapy, a treatment modality for cancer. This research not only demonstrates the therapeutic potential of these derivatives but also emphasizes their role in developing more effective cancer treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities :Sulfonamide-derived compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide insights into the potential use of sulfonamide derivatives in treating infections, showcasing their efficacy against a variety of bacterial and fungal strains. The results indicate the versatility of sulfonamide derivatives in addressing antimicrobial resistance and the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Inhibitors of Enzymatic Activity :Research into benzenesulfonamide derivatives also extends to their role as inhibitors of enzymatic activity, such as carbonic anhydrase and acetylcholinesterase. These enzymes are critical targets in the treatment of diseases like glaucoma, epilepsy, and Alzheimer's disease. Studies on novel acridine and bisacridine sulfonamides, for instance, show effective inhibitory activity against carbonic anhydrase isoforms, providing a pathway for the development of new therapeutic agents (Ulus et al., 2013).
Safety and Hazards
The compound has several hazard statements associated with it: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)20-10-4-17(5-11-20)21(24)22-18-6-8-19(27-3)9-7-18/h4-11,15-16H,12-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABFPXKBWMHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)
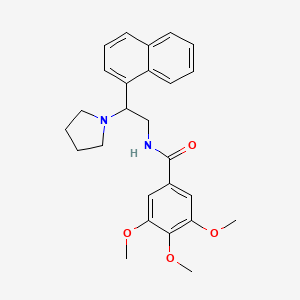
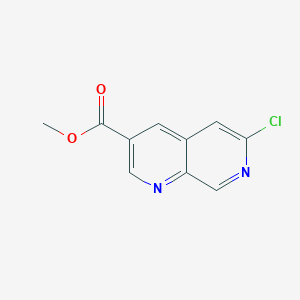
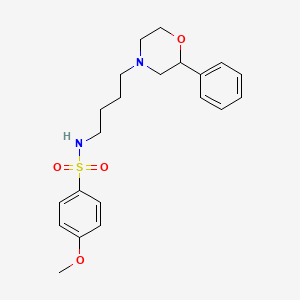


![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)
![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)


